molecular formula C11H15BrO2 B13556613 4-(5-Bromo-2-methoxyphenyl)butan-2-ol

4-(5-Bromo-2-methoxyphenyl)butan-2-ol

Cat. No.: B13556613
M. Wt: 259.14 g/mol
InChI Key: CNHZRONFEADVNH-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)butan-2-ol is an organic compound with a molecular formula of C11H15BrO2 It is characterized by the presence of a bromine atom, a methoxy group, and a butanol chain attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)butan-2-ol typically involves the bromination of 2-methoxyphenylbutan-2-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methoxyphenylbutan-2-ol.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(5-Bromo-2-methoxyphenyl)butan-2-one or 4-(5-Bromo-2-methoxyphenyl)butanoic acid.

    Reduction: Formation of 2-methoxyphenylbutan-2-ol.

    Substitution: Formation of 4-(5-Hydroxy-2-methoxyphenyl)butan-2-ol or 4-(5-Amino-2-methoxyphenyl)butan-2-ol.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymatic activities, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-methoxyphenyl)butan-2-ol
  • 4-(5-Chloro-2-methoxyphenyl)butan-2-ol
  • 4-(5-Iodo-2-methoxyphenyl)butan-2-ol

Uniqueness

4-(5-Bromo-2-methoxyphenyl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its fluoro, chloro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)butan-2-ol

InChI

InChI=1S/C11H15BrO2/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8,13H,3-4H2,1-2H3

InChI Key

CNHZRONFEADVNH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)Br)OC)O

Origin of Product

United States

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